molecular formula C25H24ClN3O3S B10826980 Beminafil CAS No. 566906-50-1

Beminafil

Cat. No.: B10826980
CAS No.: 566906-50-1
M. Wt: 482.0 g/mol
InChI Key: KJJPAVCZQWWWMM-UHFFFAOYSA-N
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Description

Beminafil: is a small molecule drug that functions as a phosphodiesterase 5A inhibitor. It was initially developed by Merck & Co., Inc. The molecular formula of this compound is C25H24ClN3O3S, and it is primarily used in the treatment of conditions related to the cardiovascular system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Beminafil involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and compliance with regulatory standards. Purification steps, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Beminafil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified chemical structures and potentially different biological activities.

Scientific Research Applications

Beminafil has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study phosphodiesterase inhibition and its effects on cyclic nucleotide signaling pathways.

    Biology: Investigated for its role in modulating cellular processes such as apoptosis, proliferation, and differentiation.

    Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, erectile dysfunction, and pulmonary hypertension.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

Beminafil exerts its effects by inhibiting the enzyme phosphodiesterase 5A. This inhibition leads to an increase in cyclic guanosine monophosphate levels, resulting in the relaxation of smooth muscle cells and vasodilation. The molecular targets of this compound include the phosphodiesterase 5A enzyme and associated signaling pathways .

Comparison with Similar Compounds

    Sildenafil: Another phosphodiesterase 5A inhibitor used to treat erectile dysfunction and pulmonary hypertension.

    Tadalafil: A longer-acting phosphodiesterase 5A inhibitor with similar therapeutic applications.

    Vardenafil: A phosphodiesterase 5A inhibitor with a slightly different chemical structure and pharmacokinetic profile.

Uniqueness of Beminafil: this compound is unique in its specific binding affinity and selectivity for the phosphodiesterase 5A enzyme. Its chemical structure allows for distinct pharmacological properties, making it a valuable compound for both research and therapeutic applications.

Properties

CAS No.

566906-50-1

Molecular Formula

C25H24ClN3O3S

Molecular Weight

482.0 g/mol

IUPAC Name

4-[4-[(3-chloro-4-methoxyphenyl)methylamino]-[1]benzothiolo[2,3-d]pyrimidin-2-yl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24ClN3O3S/c1-32-19-11-6-14(12-18(19)26)13-27-23-21-17-4-2-3-5-20(17)33-24(21)29-22(28-23)15-7-9-16(10-8-15)25(30)31/h2-6,11-12,15-16H,7-10,13H2,1H3,(H,30,31)(H,27,28,29)

InChI Key

KJJPAVCZQWWWMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=C3C4=CC=CC=C4SC3=NC(=N2)C5CCC(CC5)C(=O)O)Cl

Origin of Product

United States

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